Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester
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Overview
Description
Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the aromatic ring is substituted with a bromine atom and an amino group attached to a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester typically involves a multi-step process. One common method is the reaction of 5-bromo-2-aminobenzoic acid with 3-methylbutylamine to form the corresponding amide. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester involves its interaction with specific molecular targets. The bromine and amino groups in the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-amino-, 2-methylbutyl ester: Similar structure but with different substituents on the aromatic ring.
2-Amino-5-methylbenzoic acid: Another derivative of benzoic acid with an amino group and a methyl group on the aromatic ring.
Benzoic acid, 3-methylbut-2-yl ester: A related ester with a different alkyl chain.
Uniqueness
Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester is unique due to the presence of both bromine and amino groups on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
937678-71-2 |
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Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
methyl 5-bromo-2-(3-methylbutylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)6-7-15-12-5-4-10(14)8-11(12)13(16)17-3/h4-5,8-9,15H,6-7H2,1-3H3 |
InChI Key |
ZWYXWAQICXETGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
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